5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chloro and fluoro substituents on the phenyl ring. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable pyrimidine derivative to form the triazolopyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which may exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides: These compounds are known for their anti-inflammatory and anticancer activities.
3-Chloro-4-fluorophenylboronic acid: This compound is used in various organic synthesis reactions and has similar substituents on the phenyl ring.
5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline: This compound shares a similar triazole ring structure and is studied for its potential biological activities.
Uniqueness
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCOQITPUOVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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